![molecular formula C17H24N4O3 B2423590 3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-38-7](/img/structure/B2423590.png)
3-heptyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule, likely belonging to the class of nitrogen-containing heterocyclic compounds . These types of compounds are often found in various biologically active compounds and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,3-Dihydroquinazolin-4(1H)-one have been synthesized using various methodologies . These methods often involve multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents .Scientific Research Applications
Anticancer and Antimicrobial Applications
A notable area of research involves the synthesis and biological evaluation of purine derivatives for their anticancer and antimicrobial activities. For instance, the synthesis of novel tricyclic derivatives showcasing considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines has been documented. These compounds have also displayed moderate anti-HIV and antimicrobial activities, highlighting their broad-spectrum therapeutic potential (Ashour et al., 2012).
Neuropharmacological Potential
Research into 8-aminoalkyl derivatives of purine-2,6-dione has uncovered their affinity for serotonin receptors, which are critical in regulating mood and anxiety. These derivatives exhibit promising psychotropic activities, suggesting their potential use in treating mood disorders. A specific derivative demonstrated antidepressant-like effects and anxiolytic-like activities in animal models, indicating its utility in neuropharmacology (Chłoń-Rzepa et al., 2013).
Antiproliferative Agents
The quest for effective anticancer agents led to the creation of fused triazolo purine derivatives, which showed significant anti-proliferative activity against various human cancer cell lines. These findings are supported by molecular docking studies, reinforcing the compound's potential as a cornerstone in anticancer drug development (Sucharitha et al., 2021).
properties
IUPAC Name |
2-heptyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-5-6-7-8-9-10-20-15(22)13-14(19(4)17(20)23)18-16-21(13)11(2)12(3)24-16/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASAHVDIVRZHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

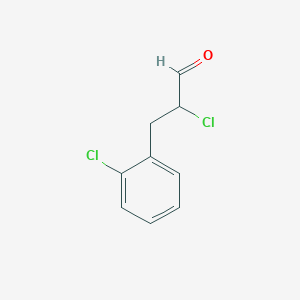
![N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2423509.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6-dimethyl-3-pyridazinol](/img/structure/B2423511.png)
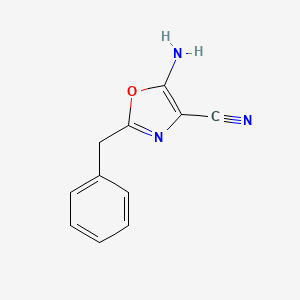
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2423513.png)
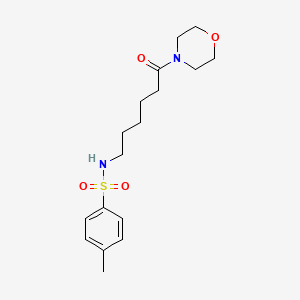
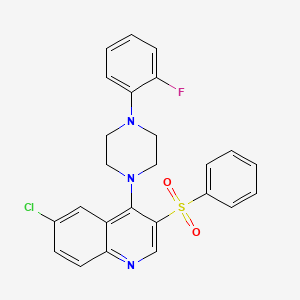
![N-(3-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2423518.png)

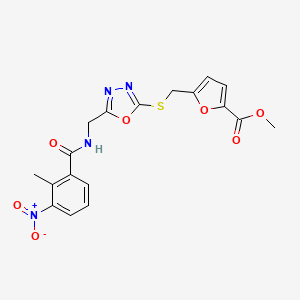
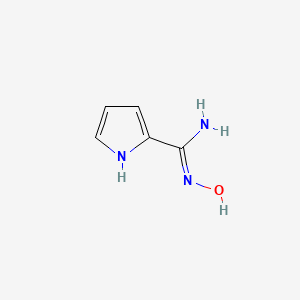
![(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2423527.png)
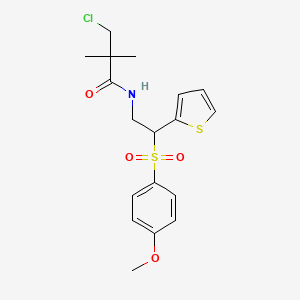
![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)